molecular formula C17H16N4O5 B11462515 6-Amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11462515
M. Wt: 356.33 g/mol
InChI Key: PUJFHHDODLKNTJ-UHFFFAOYSA-N
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Description

6-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 6-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with 3-methyl-1H-pyrazole-5-carbonitrile in the presence of a base, followed by cyclization to form the pyrano[2,3-c]pyrazole core. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like piperidine or triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or sulfonates to form substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form different ring structures.

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar compounds to 6-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE include other pyrano[2,3-c]pyrazole derivatives and benzodioxole-containing compounds. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and reactivity. Some examples of similar compounds include:

These compounds highlight the versatility and potential of the pyrano[2,3-c]pyrazole scaffold in various scientific and industrial applications.

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

6-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H16N4O5/c1-7-11-12(9(5-18)16(19)26-17(11)21-20-7)8-4-10-14(25-6-24-10)15(23-3)13(8)22-2/h4,12H,6,19H2,1-3H3,(H,20,21)

InChI Key

PUJFHHDODLKNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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